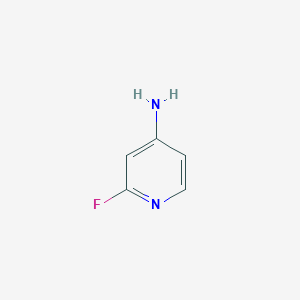

4-Amino-2-fluoropyridine

Descripción

Theoretical Frameworks for Fluorine Incorporation in Heterocyclic Systems

The incorporation of fluorine into heterocyclic systems is a deliberate strategy to enhance molecular properties. tandfonline.com Due to its high electronegativity and small size, the fluorine atom can significantly alter the electronic structure, lipophilicity, metabolic stability, and binding affinity of a parent molecule. tandfonline.com These modifications are critical in drug design, where improving a compound's pharmacokinetic and pharmacodynamic profile is a primary objective. tandfonline.com

Two principal strategies exist for the synthesis of fluorinated heterocycles: the use of fluorinated starting materials in cycloaddition or condensation reactions, and the direct fluorination of a pre-formed heterocyclic ring. patsnap.com The latter can be achieved through various methods, including nucleophilic or electrophilic fluorination, and has been a subject of intense research to develop more efficient and selective reactions. patsnap.com The introduction of fluorine can block sites of metabolic degradation, thereby increasing the bioavailability and half-life of a drug candidate. chemicalbook.com

Contemporary Research Landscape of Aminofluoropyridines

Aminofluoropyridines are a class of compounds that have garnered considerable interest in the contemporary research landscape. They serve as crucial intermediates and building blocks for the synthesis of more complex molecules. netascientific.comtandfonline.com Their applications are particularly prominent in medicinal chemistry and materials science. patsnap.com

In medicinal chemistry, these compounds are integral to the development of novel therapeutic agents. For example, they are used in the synthesis of kinase inhibitors and agents targeting the central nervous system. The specific positioning of the amino and fluoro groups can be tailored to achieve desired interactions with biological targets. In materials science, aminofluoropyridines are utilized as ligands for the formation of coordination complexes with unique magnetic and structural properties. patsnap.comclarku.edu Research in this area explores the creation of molecule-based magnetic materials by reacting aminofluoropyridines with metal halides. patsnap.comclearsynth.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2/c6-5-3-4(7)1-2-8-5/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAKBYXSHKYFQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376491 | |

| Record name | 4-Amino-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18614-51-2 | |

| Record name | 4-Amino-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoropyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 4 Amino 2 Fluoropyridine and Analogues

Established Synthetic Pathways and Mechanistic Insights

Established synthetic routes to 4-amino-2-fluoropyridine and its analogues rely heavily on the principles of pyridine (B92270) chemistry, leveraging the electronic properties of the heterocyclic ring to direct reactivity. Key strategies include the activation of specific positions towards nucleophilic attack and the sequential construction of the desired functionality.

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic aromatic substitution (SNAr) represents a direct and widely utilized method for the synthesis of substituted pyridines. The inherent electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, facilitates the displacement of a suitable leaving group, typically a halogen, by a nucleophile.

A common pathway to this compound involves the direct halogen exchange of a precursor like 2-amino-4-chloropyridine (B16104). In this approach, the chlorine atom at the C4 position is displaced by a fluoride (B91410) ion. One documented method involves heating 2-amino-4-chloropyridine with sodium fluoride in N,N-dimethylformamide (DMF) at 140°C for 5-8 hours, achieving a yield of 90%. chemicalbook.comguidechem.com This reaction is a classic example of a halogen exchange (Halex) reaction, a subset of SNAr.

The regioselectivity of SNAr on dihalopyridines is a critical consideration. For substrates like 2,4-dichloropyridine (B17371) or 2,4-difluoropyridine (B1303125), nucleophilic attack generally occurs preferentially at the 4-position. acs.orgresearchgate.net This preference is attributed to the better stabilization of the negative charge in the Meisenheimer intermediate when the attack is at the para-position relative to the ring nitrogen. However, the regioselectivity can be influenced by the nature of the nucleophile, the solvent, and the presence of other substituents on the ring. thieme-connect.comwuxibiology.com For instance, while most nucleophiles attack 2,4-difluoropyridine at the 4-position, introducing a bulky trialkylsilyl group at the 5-position can completely reverse this selectivity, directing the nucleophile to the 2-position. acs.orgresearchgate.net

| Precursor | Reagents | Conditions | Product | Yield | Reference(s) |

| 2-Amino-4-chloropyridine | NaF, DMF | 140°C, 5-8 h | 2-Amino-4-fluoropyridine | 90% | chemicalbook.com |

| 2,4-Dichloropyridine | NH₃/Amines | Varies | 4-Amino-2-chloropyridine | Varies | thieme-connect.com |

| 2,4-Difluoropyridine | Amines | Varies | This compound | Varies | acs.org |

An effective method for the synthesis of aminopyridines involves the reaction of fluoropyridines with lithium amides. This approach is particularly useful for aminating fluoropyridines that are not further activated by other electron-withdrawing groups. researchgate.net The reaction of 2-fluoropyridine (B1216828) with one equivalent of a lithium amide in a suitable solvent at room temperature typically proceeds to completion within a few hours, providing the corresponding 2-aminopyridines in good yields. researchgate.netacs.org This method avoids the need for transition-metal catalysts. researchgate.net

The process involves the in-situ generation of the lithium amide from the corresponding amine using a strong lithium base like n-butyllithium, followed by its reaction with the fluoropyridine. A range of primary and secondary lithium amides can be successfully employed. researchgate.net Similarly, lithium aminoborohydrides (LAB) have been shown to be excellent reagents for the amination of 2-fluoropyridine under mild conditions, furnishing 2-(dialkylamino)pyridines in high yields. acs.org

| Fluoropyridine | Amine Source | Reagents/Conditions | Product | Yield | Reference(s) |

| 2-Fluoropyridine | Lithium piperidide | THF, 25°C, 2 h | 2-(Piperidin-1-yl)pyridine | 85% | researchgate.net |

| 2-Fluoropyridine | Lithium morpholide | THF, 25°C, 2 h | 4-(Pyridin-2-yl)morpholine | 87% | researchgate.net |

| 2-Fluoropyridine | Lithium diisopropylamide | THF, 25°C, 2 h | N,N-Diisopropylpyridin-2-amine | 78% | researchgate.net |

| 2-Fluoropyridine | Lithium N-benzylamide | THF, 25°C, 2 h | N-Benzylpyridin-2-amine | 81% | researchgate.net |

| 2-Fluoropyridine | Lithium aminoborohydride | THF, 25°C, 1 h | 2-(Dialkylamino)pyridine | Excellent | acs.org |

Multistep Convergent Synthesis Approaches

Pyridine carboxylic acids serve as versatile starting materials for the synthesis of this compound. A patented synthetic route starts from the inexpensive 2-pyridine carboxylic acid. google.com The sequence involves:

Fluorination of 2-pyridine carboxylic acid in the presence of a catalyst, a fluoride source (e.g., sodium fluoride), and an oxidant to yield 4-fluoropyridine-2-carboxylic acid. google.com

Conversion of the carboxylic acid to 4-fluoropyridine-2-carboxamide. This is typically achieved by activating the carboxylic acid (e.g., with a chloroformate) and then reacting it with an ammonia (B1221849) source. google.com

A Hofmann rearrangement of the resulting amide using a reagent like sodium hypobromite (B1234621) or sodium hypochlorite (B82951) to furnish this compound. google.commychemblog.comscribd.com The Hofmann rearrangement is a classic transformation that converts a primary amide into a primary amine with one fewer carbon atom. mychemblog.com

Another related pathway involves the synthesis of 4-aminopyridine-2-carboxylic acid, which can be a precursor itself. ontosight.aichemicalbook.com For example, 4-aminopicolinic acid can be synthesized in high yield by the catalytic hydrogenation of Picloram (4-amino-3,5,6-trichloropicolinic acid) using a palladium on carbon catalyst in an aqueous lithium hydroxide (B78521) solution. chemicalbook.com Subsequent fluorodecarboxylation or other transformations could potentially lead to the desired product.

Pyridine N-oxides are crucial intermediates in the synthesis of functionalized pyridines, including fluoropyridines. The N-oxide group activates the pyridine ring, particularly at the C2 and C4 positions, towards both electrophilic and nucleophilic attack. This activation is pivotal for introducing substituents that are otherwise difficult to incorporate.

A facile and metal-free method for synthesizing 2-fluoropyridines proceeds via the conversion of readily available pyridine N-oxides into 2-pyridyltrialkylammonium salts. acs.orgacs.orgnih.gov The N-oxide is activated, for example with trifluoroacetic anhydride (B1165640) or tosyl chloride, in the presence of a tertiary amine to form a stable and isolable trialkylammonium salt. acs.orgsnmjournals.org This salt then serves as an excellent precursor for nucleophilic fluorination, reacting with a fluoride source (like KF or CsF) to yield the 2-fluoropyridine. acs.orgsnmjournals.org This strategy has been successfully applied to the synthesis of various structurally diverse 2-fluoropyridines. acs.orgnih.gov

Furthermore, pyridine N-oxides can direct fluorination to other positions. For instance, the direct nucleophilic radiofluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide has been shown to produce 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be reduced to 3-fluoro-4-aminopyridine. rsc.org This highlights the utility of the N-oxide intermediate in accessing meta-substituted fluoropyridines, which are typically challenging to synthesize. rsc.org The N-oxide is often prepared by oxidizing the parent pyridine with an oxidant like meta-chloroperoxybenzoic acid (m-CPBA). rsc.org

Modifications of the Balz-Schiemann Reaction for Fluoropyridine Scaffolds

The Balz-Schiemann reaction, a cornerstone for introducing fluorine into aromatic systems, traditionally involves the thermal decomposition of a dry diazonium tetrafluoroborate (B81430) salt. acs.orgwikipedia.orgnumberanalytics.com This process begins with the diazotization of a primary aromatic amine, followed by the introduction of a tetrafluoroborate anion and subsequent heating to yield the aryl fluoride. numberanalytics.com However, the classical approach often requires high temperatures and can suffer from low yields and safety concerns, such as the handling of potentially explosive diazonium intermediates. acs.orgacs.org

To overcome these limitations, significant modifications have been developed, enhancing the reaction's efficiency, safety, and substrate scope, particularly for the synthesis of fluoropyridine scaffolds.

Key Modifications and Research Findings:

Alternative Counterions and Reagents: Innovations include replacing the tetrafluoroborate (BF₄⁻) anion with other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which can lead to improved yields for certain substrates. wikipedia.org Diazotization can also be performed using nitrosonium salts, such as [NO]SbF₆, in nonaqueous media, which avoids the need to isolate the diazonium intermediate. acs.orgwikipedia.org

Use of Ionic Liquids: Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄), have been employed as both the solvent and the fluoride source. researchgate.net This approach has proven critical in achieving high yields and selectivity in the fluorination of aminopyridines, such as in the synthesis of 2-cyano-5-fluoropyridine. researchgate.netresearchgate.net A key advantage is the potential to recycle and reuse the ionic liquid, making the process more cost-effective and sustainable. researchgate.net

Continuous Flow Protocols: To mitigate the risks associated with accumulating unstable diazonium salts, continuous flow systems have been developed. researchgate.net These protocols eliminate the need to isolate the diazonium intermediate, allowing for the rapid and safe fluorination of a wide array of aryl and heteroaryl amines. researchgate.net This method enhances scalability and process safety, which are crucial for industrial applications. researchgate.net

Photochemical Decomposition: As an alternative to thermal decomposition, photochemical methods have been investigated. numberanalytics.com Visible-light irradiation, particularly in low- or non-polar solvents like PhCl and hexane, can enable effective fluorination at lower temperatures, providing good to excellent yields. nih.gov

In Situ Diazotization: Protocols using reagents like tert-butyl nitrite (B80452) in combination with Et₂O·BF₃ allow for the in situ generation and decomposition of the diazonium salt, streamlining the process and often lowering the required reaction temperatures. acs.orgresearchgate.net

The synthesis of certain fluoropyridines is complicated by the product's instability, especially in the presence of water, which can lead to the formation of byproducts like N-(4'-pyridyl)-4-pyridone. nii.ac.jprsc.org Modified extraction processes and the use of anhydrous conditions, such as employing anhydrous HF, have been developed to improve the isolation and purification of the desired fluoropyridine product. nii.ac.jp

Regiochemical Control and Stereoselective Synthesis of Substituted Derivatives

Achieving precise regiochemical control—the ability to direct a reaction to a specific position on the pyridine ring—is a central challenge in the synthesis of substituted derivatives of this compound. The inherent electronic properties of the pyridine ring, combined with the influence of existing substituents, dictate the outcome of substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing new functional groups onto a pre-existing fluoropyridine core. The fluorine atom at the C-2 position of this compound is highly activated towards displacement by nucleophiles due to the electron-withdrawing nature of the ring nitrogen. This makes the 2-position a versatile handle for late-stage functionalization. researchgate.net

Strategies for Regiochemical Control:

Inherent Reactivity: In polyhalopyridines, nucleophilic substitution typically occurs preferentially at the 4-position. researchgate.net However, the presence and nature of other substituents can alter this preference. A fluorine substituent at the 3- or 4-position relative to a leaving group accelerates the substitution process, whereas a substituent at the 5-position can retard it. thieme-connect.com

Directing Groups: A powerful strategy to override the inherent reactivity involves the introduction of a temporary directing group. For example, introducing a bulky trialkylsilyl group at the C-3 or C-5 position of a 2,4-dihalopyridine can sterically hinder attack at the 4-position, thereby directing nucleophilic substitution selectively to the 2- or 6-position. researchgate.net This provides a solution to the long-standing problem of achieving C-2 selectivity in such systems. researchgate.net

Metalation: The regioselectivity of substitution can also be controlled through organometallic intermediates. thieme-connect.com The site-selective metalation (hydrogen/metal exchange) of a pyridine ring can be directed by the careful choice of reagents and reaction conditions, allowing for the introduction of electrophiles at specific, otherwise inaccessible, positions. thieme-connect.comacs.org

Stereoselective synthesis becomes critical when creating derivatives with chiral centers. While the core of this compound is planar, the synthesis of its more complex analogues often requires precise control over the three-dimensional arrangement of atoms.

Methods for Stereoselective Synthesis:

Halocyclization: The reaction of an alkene with a pendant nucleophile, induced by an electrophilic halogen source, can construct halogenated heterocyclic structures with defined stereochemistry. nih.gov

Nucleophilic Ring Opening: The SN2 opening of strained rings, such as epoxides, with a halide ion is a classic and highly stereospecific method for introducing a halogen-bearing stereocenter. nih.gov The regioselectivity of the ring opening can be controlled by electronic factors within the substrate. nih.gov

Advancements in Sustainable and Green Synthetic Protocols

The principles of green chemistry—which aim to reduce waste, minimize energy consumption, and use less hazardous substances—are increasingly influencing the synthesis of heterocyclic compounds like this compound. researchgate.net These modern protocols offer significant advantages over traditional methods in terms of efficiency, safety, and environmental impact. rasayanjournal.co.in

Key Green Synthetic Approaches:

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields. mdpi.comnih.gov This technique has been successfully applied to the one-pot, multi-component synthesis of various pyridine derivatives, offering a clear advantage over conventional heating methods. nih.gov

Solvent-Free and Solid-Support Reactions: Conducting reactions in the absence of a solvent ("neat" conditions) or on the surface of a solid support like silica (B1680970) gel minimizes the use of volatile organic compounds, which are often toxic and difficult to dispose of. mdpi.comrasayanjournal.co.in These methods can lead to cleaner reactions, simpler workup procedures, and high product yields. rasayanjournal.co.inmdpi.com

Ionic Liquids as Green Solvents: As mentioned previously, ionic liquids can serve as recyclable solvents, reducing waste. researchgate.net Their use aligns with green chemistry principles by replacing hazardous traditional solvents and enabling easier product separation and catalyst/solvent reuse. rasayanjournal.co.in

The following table compares a conventional synthesis of pyridine derivatives with a microwave-assisted green protocol, highlighting the improvements in efficiency.

| Parameter | Conventional Method (Reflux) | Microwave-Assisted Method |

| Reaction Time | 6–9 hours | 2–7 minutes |

| Product Yield | 71%–88% | 82%–94% |

| Energy Source | Conventional Heating | Microwave Irradiation |

| Efficiency | Lower | Higher |

| Data derived from a comparative study on the synthesis of 3-pyridine derivatives. nih.gov |

These advancements demonstrate a clear trend towards more sustainable and efficient manufacturing processes in modern organic chemistry, directly impacting the synthesis of valuable compounds like this compound and its analogues.

Investigating the Chemical Reactivity and Transformational Chemistry of 4 Amino 2 Fluoropyridine

Reactions at the Amino Functional Group

The amino group in 4-amino-2-fluoropyridine is a key site for chemical modifications, enabling the formation of coordination complexes and a variety of derivatized molecules.

Coordination Complexation with Transition Metal Halides (e.g., Copper(II))

The amino group of this compound readily participates in coordination with transition metal halides. fluoromart.com For instance, the reaction of this compound (2-F-4-AP) with copper(II) chloride and copper(II) bromide yields neutral coordination complexes with the general formula (2-F-4-AP)₂CuX₂ (where X = Cl or Br). clarku.edutandfonline.comresearchgate.nettandfonline.com

The geometry of these complexes is influenced by the halide present. The chloro complex, (2-F-4-AP)₂CuCl₂, adopts a distorted square planar geometry. clarku.edutandfonline.comresearchgate.net In contrast, the bromo analogue, (2-F-4-AP)₂CuBr₂, exhibits a geometry that is closer to a distorted tetrahedron. clarku.edutandfonline.comresearchgate.net

Furthermore, in the presence of aqueous hydrohalic acids (HX), the reaction of this compound with copper halides leads to the formation of salts with the formula (2-F-4-APH)₂CuX₄, where the pyridine (B92270) nitrogen is protonated. clarku.edutandfonline.comresearchgate.net The resulting crystal structures reveal interesting intermolecular interactions, such as short Cl⋯Cl contacts in the chloro derivative, forming a structural ladder. clarku.edutandfonline.com

A summary of the synthesized copper(II) halide complexes with this compound is presented below:

| Complex | Formula | Geometry | Magnetic Properties |

| 1 | (2-F-4-AP)₂CuCl₂ | Distorted square planar | Antiferromagnetic (J = -28(1) K) |

| 2 | (2-F-4-AP)₂CuBr₂ | Distorted tetrahedral | Weak ferromagnetic (J = 0.71(2) K) |

| 3 | (2-F-4-APH)₂CuCl₄ | - | Antiferromagnetic (J = -6.9(1) K) |

| 4 | (2-F-4-APH)₂CuBr₄ | - | Antiferromagnetic (J = -2.7(4) K) |

Derivatization and Functionalization of the Amine Moiety

The amino group of this compound can be derivatized to synthesize a range of functionalized molecules. This is a common strategy in medicinal chemistry to explore the structure-activity relationships of pyridine-based compounds. nih.gov For example, the amino group can react with various electrophiles to form amides, sulfonamides, and other derivatives.

One documented example involves the reaction of this compound with a sulfonyl chloride derivative in the presence of a base like sodium hydride to form a sulfonamide. nih.gov This type of reaction is crucial for the synthesis of novel compounds with potential biological activity. nih.gov

Reactivity of the Fluorine Substituent on the Pyridine Ring

The fluorine atom at the 2-position of the pyridine ring is a key feature influencing the molecule's reactivity, particularly its susceptibility to nucleophilic substitution. fluoromart.com

Pathways for Nucleophilic Substitution of the Fluorine Atom

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen. fluoromart.comnih.gov This reactivity is a cornerstone for the synthesis of various substituted pyridines. nih.govacs.org The SNAr reactions of 2-fluoropyridines are generally faster than those of their chloro- and bromo-analogues. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine (B119429). nih.gov

This enhanced reactivity allows for the displacement of the fluorine atom by a wide range of nucleophiles under relatively mild conditions. nih.govacs.org These nucleophiles can be oxygen-based (alcohols, phenols), nitrogen-based (amines, amides, N-heterocycles), sulfur-based (thiols), or carbon-based (cyanide). acs.org The ability to introduce diverse functional groups at the 2-position makes this compound a valuable building block in synthetic chemistry.

The development of mild and general conditions for SNAr reactions of fluoroheteroarenes has been a significant area of research, enabling the late-stage functionalization of complex molecules. nih.govacs.org

Electrophilic Reactivity of the Pyridine Nucleus

While pyridines are generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, the amino group in this compound is an activating group. gcwgandhinagar.com However, electrophilic attack on the pyridine ring of aminopyridines can be complex. In acidic media, the pyridine nitrogen is protonated, further deactivating the ring. sapub.org

Despite this, electrophilic substitution can occur, often requiring specific directing groups or reaction conditions. For example, the pivaloylamino group can be used to direct ortho-lithiation, a form of electrophilic substitution, in aminopyridines. acs.orgacs.org This strategy allows for the regioselective introduction of electrophiles at positions adjacent to the protected amino group.

In the case of this compound, the interplay between the activating amino group and the deactivating fluorine and ring nitrogen atoms would determine the outcome of electrophilic substitution reactions. The electron-donating amino group would direct electrophiles to the ortho (3 and 5) positions. However, the fluorine at the 2-position and the ring nitrogen would disfavor substitution at these positions.

Photochemical Transformations and Reaction Mechanisms

The photochemistry of aminopyridines has been a subject of interest, with studies exploring their potential for dimerization and other transformations upon irradiation with UV light. acs.org For instance, 2-aminopyridine (B139424) has been shown to undergo photochemical dimerization. acs.org The 2-aminopyridine dimer is often used as a model system to study the photochemistry of DNA base pairs. nih.gov

While specific photochemical studies on this compound are not extensively detailed in the provided context, the general reactivity of aminopyridines suggests it may be susceptible to photochemical degradation. epa.gov The photochemical reactions of fluorinated pyridines with transition metal complexes have also been investigated, revealing pathways such as C-H and C-F bond activation. nih.gov For example, irradiation of a rhodium complex in the presence of pentafluoropyridine (B1199360) leads to the formation of a C,C-coordinated complex. nih.gov These studies highlight the potential for this compound to engage in complex photochemical transformations, potentially involving the fluorine substituent and the pyridine ring.

Cascade and Multicomponent Reactions Incorporating this compound Synthons

Cascade and multicomponent reactions represent highly efficient strategies in organic synthesis, enabling the construction of complex molecular architectures from simple precursors in a single operation. These reactions are characterized by high atom economy and operational simplicity, making them valuable tools for generating molecular diversity. This compound, with its distinct nucleophilic amino group and reactive pyridine core, serves as a valuable synthon in such transformations, particularly for the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines.

Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, involve the simultaneous reaction of three or more starting materials to form a product that incorporates structural elements from each component. wikipedia.orgwalisongo.ac.idnih.gov The Ugi four-component reaction, for instance, typically combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgnih.gov The primary amino group of this compound makes it a suitable candidate for the amine component in these types of reactions, offering a pathway to complex peptide-like structures bearing a fluoropyridyl moiety. nih.gov Similarly, the Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful three-component method for synthesizing imidazo[1,2-a]heterocycles from an amidine, an aldehyde, and an isocyanide. beilstein-journals.orgbeilstein-journals.org The 2-aminopyridine substructure within this compound allows it to function as the amidine component in the GBB reaction. beilstein-journals.orgacs.org

A specific example of a cascade reaction involving this compound is the synthesis of 7-Fluoro-imidazo[1,2-a]pyridine. This transformation is achieved through a one-step [3+2] oxidative cyclization. chemicalbook.com The process demonstrates the utility of this compound as a key building block for constructing fused bicyclic systems of significant interest in medicinal chemistry. rsc.org

Detailed Research Findings: Synthesis of 7-Fluoro-imidazo[1,2-a]pyridine

A highly efficient, one-step synthesis of 7-Fluoro-imidazo[1,2-a]pyridine has been developed utilizing this compound as the starting material. This method employs a copper-catalyzed cascade reaction involving an oxidative cyclization with acetylene. chemicalbook.com The reaction proceeds with high yield and represents an environmentally friendly approach suitable for larger-scale production. chemicalbook.com

The key features of this cascade synthesis are summarized in the table below.

| Parameter | Details | Reference |

|---|---|---|

| Reaction Type | [3+2] Oxidative Cyclization Cascade | chemicalbook.com |

| Starting Material | This compound | chemicalbook.com |

| Reagents | Acetylene, Peroxide (e.g., sodium persulfate, Oxone) | chemicalbook.com |

| Catalyst | Copper complex (e.g., with chloride, bromide, triflate anion) | chemicalbook.com |

| Solvent | Dimethylacetamide (DMA), Dimethylformamide (DMF), or Acetonitrile (B52724) | chemicalbook.com |

| Temperature | 60 to 100°C | chemicalbook.com |

| Product | 7-Fluoro-imidazo[1,2-a]pyridine | chemicalbook.com |

| Yield | 92% | chemicalbook.com |

This reaction highlights the ability of the this compound scaffold to undergo efficient, metal-catalyzed cyclization cascades to rapidly generate valuable heterocyclic products. Further research has shown that imidazo[1,2-a]pyridines containing a fluorine atom at the 5-position can undergo a subsequent intramolecular nucleophilic aromatic substitution under basic conditions to form novel tetracyclic derivatives, demonstrating the potential for further cascade transformations. nih.govrsc.org

Advanced Spectroscopic and Structural Elucidation in 4 Amino 2 Fluoropyridine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous assignment of the chemical structure of 4-Amino-2-fluoropyridine in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, and ¹⁹F NMR spectra, researchers can precisely map the connectivity of atoms within the molecule.

In a typical ¹H NMR spectrum of this compound, the aromatic protons exhibit distinct signals. For instance, in a study involving the reaction of 4-aminopyridine (B3432731) with ICl, the ¹H NMR spectrum in deuterated acetonitrile (B52724) showed multiplets for the pyridine (B92270) hydrogens in the range of 6.58–8.06 ppm. acs.org The amino group protons usually appear as a broad singlet. acs.org The number of signals, their splitting patterns (multiplicity), and their integration values provide definitive evidence for the substitution pattern on the pyridine ring.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in the this compound molecule gives rise to a distinct resonance, with its chemical shift influenced by the electronic environment, particularly the attached fluorine and amino groups.

Furthermore, ¹⁹F NMR is a powerful tool due to the 100% natural abundance of the ¹⁹F isotope. It provides a sensitive probe for the local environment of the fluorine atom. The coupling between the fluorine and adjacent protons (³J(H,F)) and carbons (¹J(C,F), ²J(C,F), etc.) is invaluable for confirming the structural assignment. The presence of a weak σ-hole along the extension of the N-F bond in N-fluoropyridinium triflate, a related compound, was suggested by analysis of its electrostatic potential map, highlighting the detailed electronic information that can be gleaned. chemrxiv.org

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish through-bond connectivities over two or three bonds, solidifying the structural elucidation. These techniques are particularly crucial when analyzing derivatives or reaction products of this compound.

| NMR Data for 4-Aminopyridine Derivatives | |

| Experiment | Observed Chemical Shifts (ppm) and Couplings |

| ¹H NMR (CD₃CN) of 4-AP with ICl | Pyridine protons: 6.58–8.06 (multiplets) |

| ¹H NMR (CD₃CN) of 4-AP with ICl | Amine protons: 5.32 and 5.72 (singlets) |

| ¹H NMR (CD₃CN) of 4-AP with I₂ | Pyridine protons: 8.04 (m), 6.59 (m) |

| ¹H NMR (CD₃CN) of 4-AP with I₂ | Amine protons: 5.82 (broad singlet) |

Data sourced from a study on the reactivity of 4-aminopyridine with halogens and interhalogens. acs.org

Vibrational Spectroscopy (Infrared and Raman) for Molecular Characterization

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to specific vibrational modes. Key features include:

N-H Stretching: The amino group typically shows two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations.

C-F Stretching: A strong absorption band associated with the C-F stretching vibration is expected in the range of 1150-1250 cm⁻¹. researchgate.net

Pyridine Ring Vibrations: The characteristic stretching and bending vibrations of the pyridine ring appear at various frequencies, providing information about the substitution pattern.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering differ from those for IR absorption, often allowing for the observation of vibrations that are weak or absent in the IR spectrum. Raman spectroscopy has also been utilized to study halogen bonding interactions in solution by observing complexes formed between iodobenzene (B50100) derivatives and pyridine acceptors. umich.edu

Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to aid in the assignment of vibrational modes. nih.govnih.gov By comparing the calculated vibrational frequencies with the experimental IR and Raman spectra, a comprehensive understanding of the molecule's vibrational behavior can be achieved. nih.govnih.gov

| Characteristic Vibrational Frequencies | |

| Functional Group | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretching (amino group) | 3300 - 3500 |

| C-F Stretching | 1150 - 1250 |

| C-Br Stretching | 600 - 670 |

Note: The C-Br stretching frequency is included for comparative context from related studies. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns. The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular formula of the compound, which is C₅H₅FN₂ with a molecular weight of approximately 112.11 g/mol . sigmaaldrich.com

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and further fragmented, can provide even more detailed structural insights. nih.gov

| Mass Spectrometry Data | |

| Property | Value |

| Molecular Formula | C₅H₅FN₂ |

| Molecular Weight | 112.11 g/mol |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

X-ray Crystallography for Solid-State Structural Determination of this compound Complexes and Salts

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique has been instrumental in characterizing various complexes and salts of this compound.

Studies have shown that this compound readily forms coordination complexes with metal halides, such as copper(II) chloride and copper(II) bromide. tandfonline.comresearchgate.netresearchgate.net For example, the reaction with copper halides can produce neutral coordination complexes with the general formula (this compound)₂CuX₂ (where X = Cl, Br). tandfonline.comresearchgate.netresearchgate.net X-ray diffraction analysis revealed that the geometry of these complexes can vary, for instance, from a distorted square planar for the chloride complex to a more distorted tetrahedral for the bromide complex. tandfonline.comresearchgate.netresearchgate.net

The detailed structural information obtained from X-ray crystallography, including bond lengths, bond angles, and torsion angles, is crucial for understanding the nature of the coordination bonds and the influence of the substituents on the pyridine ring.

| Crystallographic Data for this compound Complexes | |

| Complex | Crystal System |

| (this compound)₂CuCl₂ | Orthorhombic |

| (this compound)₂CuBr₂ | Monoclinic |

| (4-Amino-2-fluoropyridinium)₂CuCl₄ | Triclinic |

Data sourced from studies on copper(II) halide salts and complexes of this compound. tandfonline.comresearchgate.net

Analysis of Supramolecular Architectures and Intermolecular Interactions

The solid-state structure of this compound and its derivatives is not solely determined by covalent bonds but is significantly influenced by a variety of non-covalent intermolecular interactions. These interactions dictate the crystal packing and the formation of extended supramolecular architectures.

Hydrogen bonding plays a pivotal role in the crystal engineering of this compound-containing structures. The amino group (-NH₂) is an excellent hydrogen bond donor, while the pyridine nitrogen and the fluorine atom can act as hydrogen bond acceptors.

In the crystal structures of complexes and salts, extensive hydrogen bonding networks are often observed. For example, in the cocrystal of 3-chlorobenzoic acid and 4-amino-2-chloropyridine, intermolecular N-H···O hydrogen bonds are formed. mdpi.com In a related compound, 3-bromo-4-fluoropyridin-2-amine, N-H···F and N-H···N interactions stabilize the crystal lattice. These hydrogen bonds can link molecules into one-, two-, or three-dimensional networks, influencing the physical properties of the solid material.

Beyond classical hydrogen bonding, other non-covalent interactions, such as halogen bonding, are important in the supramolecular chemistry of this compound. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. mdpi.com

In the crystal structures of metal halide complexes of this compound, short halogen-halogen contacts have been observed, which can influence the magnetic properties of the material. tandfonline.comresearchgate.net For instance, in the (4-Amino-2-fluoropyridinium)₂CuCl₄ salt, short Cl···Cl contacts generate a structural ladder. tandfonline.comresearchgate.net The study of halogen bonding is an active area of research, with computational methods often used to estimate the energies of these interactions. researchgate.net

Computational and Theoretical Studies on 4 Amino 2 Fluoropyridine Molecular Systems

Quantum Chemical Calculations: Ab Initio and Density Functional Theory (DFT) Analyses

Quantum chemical calculations, particularly those employing Ab Initio and Density Functional Theory (DFT) methods, are fundamental to understanding the molecular structure and energetics of 4-Amino-2-fluoropyridine. These methods provide a detailed picture of the molecule's electronic distribution and are used to predict its geometry, vibrational frequencies, and interaction energies with other molecules.

Ab Initio and DFT in Structural Analysis: Ab initio Hartree-Fock (HF) and DFT calculations, often using basis sets like 6-31G** and 6-311++G**, are employed to determine the optimized geometry of aminopyridine derivatives. nih.gov For fluorinated pyridines, these calculations have shown that the introduction of a fluorine atom leads to a shortening of the adjacent C-N bond within the pyridine (B92270) ring compared to pyridine itself. researchgate.net Studies on related molecules like 4-amino-2-methylquinoline have demonstrated excellent agreement between experimental vibrational spectra (FTIR and FT-Raman) and those predicted by DFT (B3LYP) and HF methods, validating the accuracy of these computational approaches. nih.gov

Interaction Energy Calculations: DFT has been a key tool in studying coordination complexes where this compound (2-F-4-AP) acts as a ligand. For instance, in complexes with copper(II) halides, DFT calculations at the M06/DZP-DKH level have been used to estimate the energies of non-covalent interactions, which are crucial for understanding the magnetic properties of these materials. researchgate.net Similarly, for other halogenated pyridines, DFT has been used to calculate intermolecular interaction energies to analyze crystal packing motifs. researchgate.net

The table below summarizes the application of quantum chemical calculations in studies involving fluorinated and aminated pyridines.

| Method | Basis Set | Application | Key Findings | Reference |

|---|---|---|---|---|

| DFT (B3LYP) | 6-311++G(d,p) | Geometry Optimization & Vibrational Spectra | Excellent agreement with experimental spectra for halopyridines. | researchgate.net |

| Ab Initio (MP2) | cc-pVTZ | Molecular Structure Calculation | Showed shortening of the N–C(2) bond in 2-halopyridines. | researchgate.net |

| DFT (M06) | DZP-DKH | Estimation of Non-covalent Interaction Energies | Used to understand magnetic properties in Cu(II) complexes. | researchgate.net |

| DFT (B3LYP) / HF | 6-311++G** | Geometry & Vibrational Frequency Analysis | Good agreement with experimental data for 4-amino-2-methylquinoline. | nih.gov |

Molecular Docking and Dynamics Simulations in Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable tools in drug discovery for predicting how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. For example, docking studies were performed on a series of c-Met kinase inhibitors, including derivatives of 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine, a structure containing a related moiety. nih.gov These studies helped to elucidate the molecular features, such as hydrogen bonds and hydrophobic interactions, that contribute to high inhibitory activity. nih.gov In another study, fluorinated sulfonamides, including derivatives of 2-aminofluoropyridine, were docked into the active sites of dihydrofolate reductase (DHFR) enzymes from P. falciparum to evaluate their potential as antimalarial agents. westmont.edu The docking scores indicated binding affinities comparable to or stronger than some benchmark drugs. westmont.edu

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-target complex over time, assessing its stability and the conformational changes of the protein. For BACE1 inhibitors, MD simulations were used to understand the interactions of compounds incorporating a fluoropyridine ring. nih.gov In the study of fluorinated sulfonamide ligands targeting DHFR, 100 ns MD simulations were used to assess the stability of protein-ligand interactions and the flexibility of amino acid residues in the binding site. researchgate.net

The following table presents findings from docking and MD simulation studies on compounds related to this compound.

| Target Enzyme | Compound Class | Computational Method | Key Findings | Reference |

|---|---|---|---|---|

| c-Met kinase | 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives | Molecular Docking | Identified key orientations and conformations for high inhibitory activity. | nih.gov |

| BACE1 | 1-amino-3,4-dihydro-2,6-naphthyridine with fluoropyridine moiety | X-ray crystallography, MD Simulations | Fluorine on the pyridine ring forms van der Waals interactions with Tyr71 in the enzyme flap. | nih.gov |

| Dihydrofolate Reductase (DHFR) | Fluorinated heterocyclic sulfonamides | Molecular Docking (AutoDock Vina), MD Simulations | Identified promising binding affinities, comparable to benchmark antimalarial drugs. | westmont.edu |

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for optimizing lead compounds in drug discovery. These models establish a mathematical correlation between the chemical structure of a compound and its biological activity.

QSAR Models: For the c-Met kinase inhibitors related to this compound, a QSAR study was conducted to predict the IC₅₀ values of 103 different compounds. nih.gov The best predictive models were developed using methods like Comparative Molecular Similarity Analysis (CoMSIA) and Multiple Linear Regression (MLR). The CoMSIA model incorporated steric, electrostatic, hydrophobic, and hydrogen bond-donor fields to create a robust predictive tool. nih.gov The quality of these models was validated by their ability to accurately predict the activity of a separate test set of compounds not used in model training. nih.gov

Predictive Analytics: In a separate study focused on developing high-affinity inhibitors for phosphodiesterase 4D (PDE4D), an empirical QSAR equation was formulated. nih.gov This equation, log[IC₅₀ (nM)] = P1 + P2 + P3 + P4, related the binding affinity to empirically derived values for four different subregions of the inhibitor scaffold. nih.gov This predictive model successfully guided the synthesis of new compounds with high inhibitory potency in the low nanomolar range. nih.gov While not directly involving this compound, this work exemplifies the power of SAR in modern drug design for pyridine-containing scaffolds.

The table below details the parameters and outcomes of a relevant QSAR study.

| Target | Compound Class | QSAR Method | Key Descriptors/Fields | Validation | Reference |

|---|---|---|---|---|---|

| c-Met kinase | FPPA and AFPP derivatives | CoMSIA, MLR | Steric, electrostatic, hydrophobic, H-bond donor fields, 2D-autocorrelation, GETAWAY descriptors | Cross-validated correlation coefficient (q²), fitted correlation coefficient (r²), prediction for external test set | nih.gov |

| PDE4D | Rolipram analogs | Empirical Equation | Empirically derived values for four structural fragments (P1-P4) | High correlation (R² = 0.988, n = 62) and successful prediction of new potent inhibitors | nih.gov |

Electronic Structure, Molecular Orbitals, and Reactivity Prediction

The electronic structure of this compound, particularly the arrangement of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key determinant of its chemical reactivity.

Frontier Molecular Orbitals (FMOs): DFT calculations are commonly used to determine the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net For derivatives of 2-fluoropyridine (B1216828), studies have shown that substituents significantly influence this gap; for instance, 6-fluoropyridine-3-amine was found to have the lowest HOMO-LUMO gap among a series of derivatives, indicating higher reactivity. researchgate.net The electronic nature of both the amino group (electron-donating) and the fluorine atom (electron-withdrawing) in this compound will collectively influence the energy and localization of these orbitals.

The following table outlines key electronic properties and their implications for the reactivity of related fluoropyridine systems.

| Molecule/System | Computational Method | Property Investigated | Key Insight | Reference |

|---|---|---|---|---|

| Derivatives of 2-fluoropyridine | DFT (B3LYP/6-311g++(d,p)) | HOMO-LUMO energy gap | Substituents significantly alter the energy gap, indicating changes in reactivity. | researchgate.net |

| Fluorinated Pyridines | DFT | π-Molecular Orbitals | Fluorine substituents conjugate with the ring's π-system, forming new molecular orbitals. | nih.gov |

| Substituted 2-halopyridines | Competition Kinetics (Experimental) | Rate of Nucleophilic Substitution | 2-fluoropyridine reacts ~320 times faster than 2-chloropyridine (B119429) with sodium ethoxide. | nih.govresearchgate.net |

Advanced Research Applications and Future Directions of 4 Amino 2 Fluoropyridine and Its Derivatives

Contributions to Medicinal Chemistry and Pharmaceutical Research

The 4-amino-2-fluoropyridine moiety is a key component in the design and synthesis of a wide array of bioactive compounds, demonstrating its versatility and importance in modern drug discovery.

Development of Enzyme Inhibitors (e.g., DNMT, AChE, BChE)

Derivatives of this compound have shown significant promise as inhibitors of several key enzymes implicated in various diseases.

DNA Methyltransferase (DNMT) Inhibitors: DNA methyltransferases are crucial enzymes in epigenetic regulation, and their inhibition is a key strategy in cancer therapy. scirp.org 2'-fluoro-substituted nucleoside analogs of 5-azacytosine (B16484), which can be conceptually related to fluorinated aminopyrimidine structures, have been shown to be potent DNMT inhibitors. scirp.org For instance, 4-amino-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-1,3,5-triazine-2(1H)-one (2'F-araAC) has demonstrated significant anti-leukemia activity by inducing cell cycle arrest and apoptosis through DNMT inhibition. scirp.org Furthermore, 2-amino-4-fluoropyridine-C-nucleosides have been designed for incorporation into oligonucleotides to act as DNMT inhibitors by reacting with a cysteine residue in the enzyme's catalytic site. nih.gov The development of glucose-conjugated O6-2-fluoropyridinylmethylguanine highlights another approach to target MGMT, a DNA repair protein, with the fluoropyridine moiety playing a key role in the inhibitor's structure. uni-mainz.de

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitors: The inhibition of cholinesterases is a primary therapeutic strategy for Alzheimer's disease. nih.gov Several derivatives of 4-aminopyridine (B3432731) have been synthesized and evaluated for their anticholinesterase activity. nih.gov Carbamate (B1207046) derivatives, in particular, have shown the ability to non-competitively block AChE and competitively inhibit BChE. nih.gov Research has also explored derivatives of 2-amino-4,6-dimethylpyridine, which have shown moderate inhibitory activity against both AChE and BChE. nih.gov The design of dual inhibitors that can target both cholinesterases is an active area of research, with various pyridine (B92270) and pyrimidine (B1678525) derivatives being investigated. mdpi.com

| Compound Class | Target Enzyme(s) | Key Research Finding | Reference |

|---|---|---|---|

| 2'-Fluoro-substituted 5-azacytosine analogs | DNMT | Demonstrate potent anti-leukemia activity through DNMT inhibition. | scirp.org |

| 2-Amino-4-fluoropyridine-C-nucleosides | DNMT | Designed to crosslink with DNMT's catalytic site when incorporated into DNA. | nih.gov |

| 4-Aminopyridine carbamate derivatives | AChE, BChE | Exhibit dual inhibitory activity, with non-competitive inhibition of AChE and competitive inhibition of BChE. | nih.gov |

| 2-Amino-4,6-dimethylpyridine derivatives | AChE, BChE | Show moderate inhibitory activity against both cholinesterases. | nih.gov |

Design of Novel Fluoro-containing Bioactive Compounds

The introduction of fluorine into heterocyclic structures can significantly modulate the physicochemical properties of a molecule, a strategy that has been effectively utilized in the design of novel bioactive compounds derived from this compound. dundee.ac.uk The synthesis of various fluorinated pyridines, including 2-amino-4-fluoropyridine, highlights the availability of these key building blocks for drug discovery programs. tcichemicals.comossila.com The development of efficient methods for the synthesis of 2-fluoropyridines from pyridine N-oxides has further expanded the accessibility of these valuable intermediates. acs.org These fluorinated heterocycles serve as scaffolds for creating compounds with a wide range of biological activities. dundee.ac.uk

Research in Neurodegenerative Disease Therapeutics

Beyond cholinesterase inhibition, 4-aminopyridine and its derivatives are being investigated for broader applications in neurodegenerative diseases. 4-aminopyridine itself is known to block voltage-gated potassium channels, which can enhance signal transduction in demyelinated axons, a mechanism relevant to conditions like multiple sclerosis. nih.gov Research is ongoing to develop new derivatives with improved therapeutic profiles. For instance, peptide derivatives of 4-aminopyridine have been synthesized with the aim of reducing toxicity while retaining therapeutic efficacy for diseases like Alzheimer's and multiple sclerosis. nih.gov The development of multi-functional agents, such as those that combine cholinesterase inhibition with other activities like preventing amyloid-β aggregation, represents a promising strategy in the search for effective treatments for Alzheimer's disease. uj.edu.pl

Investigations into Antimicrobial and Antiviral Activities of Derivatives

Derivatives incorporating the 4-aminopyridine scaffold have demonstrated notable antimicrobial and antiviral properties.

Antimicrobial Activity: A variety of 4-aminoquinoline (B48711) derivatives have been synthesized and shown to possess antibacterial efficacy, including against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Furthermore, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have exhibited potent antibacterial activity against a range of gram-positive bacteria. nih.gov One such derivative showed an eight-fold stronger inhibitory effect than the antibiotic linezolid. nih.gov Other studies have explored sulphonamide derivatives containing a benzothiazole (B30560) nucleus, which have demonstrated significant antibacterial and antifungal activity. ajrconline.org

Antiviral Activity: Pyrimidine conjugates with a 4-(6-amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H- nih.govbenzoxazine fragment have been synthesized and evaluated for their antiviral activity against viruses such as HSV-1 and influenza A (H1N1). mdpi.com The broad antiviral potential of pyrimidine analogues is also highlighted by the activity of 4'-Fluorouridine (4'-FlU), which can be enhanced by co-administration with inhibitors of pyrimidine biosynthesis. nih.gov Additionally, a class of pyridine oxide derivatives has been identified as potent inhibitors of HIV-1 replication. nih.gov

| Compound Class | Activity | Key Research Finding | Reference |

|---|---|---|---|

| 4-Aminoquinoline derivatives | Antibacterial (MRSA) | Show potent inhibition against MRSA. | mdpi.com |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivatives | Antibacterial (Gram-positive) | Exhibit significantly stronger inhibitory effects than linezolid. | nih.gov |

| Pyrimidine conjugates | Antiviral (HSV-1, Influenza A) | Demonstrate antiviral activity against various viruses. | mdpi.com |

| Pyridine oxide derivatives | Antiviral (HIV-1) | Act as non-nucleoside reverse transcriptase inhibitors. | nih.gov |

Role in Modern Organic Synthesis Methodologies

The unique structural features of this compound make it a highly valuable and versatile component in the toolbox of synthetic organic chemists.

Utilization as a Versatile Building Block for Complex Heterocycles

This compound serves as a key starting material or intermediate in the synthesis of more complex heterocyclic systems. The presence of the fluorine atom allows for facile nucleophilic aromatic substitution reactions, enabling the introduction of a wide variety of functional groups. nih.gov This reactivity has been exploited in the synthesis of diverse aminopyridine derivatives. researchgate.net The amino group, in turn, provides a handle for further functionalization, making it a bifunctional building block. Its utility is evident in the construction of a range of heterocyclic structures that are central to the development of new pharmaceuticals and materials. ossila.com

Precursor for Diverse Fluorinated Pyridine Scaffolds

This compound serves as a crucial starting material for the synthesis of more complex and functionally diverse fluorinated pyridine derivatives. researchgate.netchemicalbook.com Its structure offers multiple reactive sites that can be selectively modified, allowing chemists to build a wide array of molecular scaffolds. These scaffolds are of significant interest in drug discovery and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered binding affinities. researchgate.net

One notable application is in the synthesis of novel xanthine (B1682287) derivatives. mdpi.com For instance, this compound is used to create 4-(2,6-Dioxo-1-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-fluoropyridin-4-yl)benzenesulfonamide, a compound that has shown high binding affinity for the adenosine (B11128) A2B receptor. mdpi.com The synthesis involves dissolving this compound in dimethylformamide (DMF) and treating it with sodium hydride, followed by a reaction with a precursor at 125 °C. mdpi.com This demonstrates how the aminopyridine moiety can be incorporated into larger, biologically relevant molecules.

The general class of 4-aminopyridines are considered valuable scaffolds for the chemical industry, with applications ranging from life sciences to catalysis. researchgate.net The ability to use this compound as a precursor allows for the generation of libraries of compounds for screening in various biological assays, accelerating the discovery of new therapeutic agents.

Table 1: Synthesis of a Fluorinated Xanthine Derivative

| Reactant | Reagent/Solvent | Conditions | Product | Finding | Source |

|---|---|---|---|---|---|

| This compound | Sodium Hydride, DMF | 125 °C, 12 h | 4-(2,6-Dioxo-1-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-fluoropyridin-4-yl)benzenesulfonamide | Resulting compound showed high affinity for the adenosine A2B receptor (Ki = 9.97 ± 0.86 nM). | mdpi.com |

Radiochemistry Applications and Positron Emission Tomography (PET) Tracer Development

The pyridine ring is a common feature in pharmaceuticals, and its labeling with fluorine-18 (B77423) (¹⁸F) is a major focus in the development of PET tracers for in-vivo imaging. nih.gov 2-[¹⁸F]Fluoro-substituted pyridines are particularly prevalent in PET tracer design. acs.org However, the nucleophilic radiofluorination of electron-rich aromatic systems like pyridine can be challenging, especially at the meta position. nih.govresearchgate.net

Derivatives of 4-aminopyridine are being actively investigated for this purpose. A prominent example is the development of 3-[¹⁸F]fluoro-4-aminopyridine , a potential PET tracer for imaging demyelination in the central nervous system, which is a key pathology in diseases like multiple sclerosis. nih.govresearchgate.net The development of this tracer is significant because its parent compound, 4-aminopyridine, is a clinically approved drug for improving motor symptoms in multiple sclerosis patients. nih.govresearchgate.net

Several synthetic strategies have been developed to overcome the challenges of introducing ¹⁸F into the pyridine ring.

From Pyridine N-Oxides: One successful approach involves the direct fluorination of a pyridine N-oxide precursor. For example, fluorinating 3-bromo-4-nitropyridine (B1272033) N-oxide produces 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be reduced to 3-fluoro-4-aminopyridine. nih.gov This method has been successfully adapted for labeling with fluorine-18. nih.govresearchgate.net

Yamada-Curtius Rearrangement: A more recent and efficient method for producing 3-[¹⁸F]fluoro-4-aminopyridine utilizes the Yamada-Curtius rearrangement. nih.gov This approach has been shown to provide the PET radioligand with a better radiochemical yield and improved specific activity compared to previous methods. nih.gov

From Iodonium Salts: The use of diaryliodonium salt precursors is another strategy for the radiosynthesis of meta-[¹⁸F]fluoropyridines. nih.gov

These advancements highlight the critical role of fluorinated aminopyridine scaffolds in creating next-generation diagnostic tools for neurological disorders.

Table 2: Selected ¹⁸F-Labeled Aminopyridine-Based PET Tracers

| Tracer | Target Application | Synthetic Precursor/Method | Key Advantage | Source |

|---|---|---|---|---|

| 3-[¹⁸F]Fluoro-4-aminopyridine | Demyelination Imaging (Multiple Sclerosis) | Pyridine N-oxide; Yamada-Curtius Rearrangement | Potential to visualize demyelination and remyelination processes in the brain. | nih.govresearchgate.net |

| 2-Amino-5-[¹⁸F]fluoropyridines | General PET tracer development | Anisyl(2-bromopyridinyl)iodonium triflate | "Minimalist" radiofluorination/palladium-catalyzed amination sequence. | rsc.org |

| [¹⁸F]AV-1451 ([¹⁸F]T807) | Tau Pathology Imaging (Alzheimer's Disease) | Pyridine N-oxide derivative to form a trimethylammonium salt precursor. | One of the first successful PET tracers for imaging tau protein aggregates. | acs.orgmdpi.com |

Emerging Research in Material Science Applications

Beyond its applications in the life sciences, this compound is also emerging as a versatile ligand in the field of material science, particularly in the design of molecule-based magnetic materials. tandfonline.com The nitrogen atoms of the pyridine ring and the amino group provide excellent coordination sites for metal ions, while the fluorine substituent can influence the electronic structure and crystal packing of the resulting complexes.

Research has shown that reacting this compound (abbreviated as 2-F-4-AP) with copper(II) halides leads to the formation of neutral coordination complexes with distinct magnetic properties. tandfonline.com

When reacted with copper(II) chloride (CuCl₂), it forms (2-F-4-AP)₂CuCl₂ . This complex crystallizes in a distorted square planar geometry, and magnetic susceptibility measurements indicate antiferromagnetic interactions between the copper centers (J = -28 K). tandfonline.com

In contrast, the reaction with copper(II) bromide (CuBr₂) produces (2-F-4-AP)₂CuBr₂ . This compound has a distorted tetrahedral geometry and exhibits very weak ferromagnetic interactions (J = 0.71 K). tandfonline.com

This work demonstrates that subtle changes to the inorganic components (from chloride to bromide) can switch the magnetic behavior of the material from antiferromagnetic to ferromagnetic. This tunability is a highly desirable feature in the design of new magnetic materials. The study highlights the potential of this compound as a building block for creating functional coordination polymers and networks with tailored magnetic properties. tandfonline.com

Table 3: Magnetic Properties of this compound Copper(II) Complexes

| Complex | Formula | Geometry | Magnetic Property | Source |

|---|---|---|---|---|

| Chloride Complex | (C₅H₅FN₂)₂CuCl₂ | Distorted Square Planar | Antiferromagnetic (J = -28 K) | tandfonline.com |

| Bromide Complex | (C₅H₅FN₂)₂CuBr₂ | Distorted Tetrahedral | Weak Ferromagnetic (J = 0.71 K) | tandfonline.com |

Q & A

Basic: What are the common synthetic routes for preparing 4-Amino-2-fluoropyridine, and what factors influence reaction yields?

Methodological Answer:

this compound is typically synthesized via nucleophilic aromatic substitution (NAS) or halogen exchange reactions. For example, fluorination of 2-chloro-4-aminopyridine using potassium fluoride (KF) in polar aprotic solvents like DMF at elevated temperatures (~150°C) can yield the fluorinated derivative . Reaction efficiency depends on:

- Substrate reactivity : Electron-withdrawing groups (e.g., -NH₂) enhance NAS by stabilizing the transition state.

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility of ionic intermediates.

- Catalyst use : Crown ethers or phase-transfer catalysts may accelerate fluorination .

Lower yields (e.g., 30–50%) are common due to competing side reactions; purification via column chromatography or recrystallization is often required .

Advanced: How can X-ray crystallography resolve structural ambiguities in fluorinated pyridine derivatives like this compound?

Methodological Answer:

X-ray crystallography using programs like SHELXL is critical for confirming regiochemistry and fluorine placement in heterocycles. Key steps include:

- Crystal growth : Slow evaporation of saturated solutions in solvents like ethanol/water mixtures.

- Data collection : High-resolution (<1.0 Å) data reduces errors in electron density maps.

- Refinement : SHELXL’s robust algorithms handle disorder or thermal motion artifacts, common in fluorine-containing compounds due to their high electron density . For example, bond angles and distances between F and adjacent substituents can validate the proposed structure .

Advanced: How do researchers address contradictory data in fluoropyridine reactivity studies (e.g., unexpected regioselectivity)?

Methodological Answer:

Contradictions in reactivity (e.g., anomalous substitution patterns) may arise from:

- Solvent effects : Polar solvents stabilize transition states differently, altering regioselectivity .

- Electronic vs. steric control : Fluorine’s electron-withdrawing nature may dominate over steric hindrance in some conditions.

To resolve discrepancies:

Computational modeling : DFT calculations (e.g., using Gaussian) predict reaction pathways and compare with experimental outcomes.

Isotopic labeling : ¹⁹F NMR tracks fluorine migration during reactions .

Kinetic studies : Varying temperature/reactant ratios identifies rate-determining steps .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹⁹F NMR :

- IR spectroscopy : Stretching frequencies for NH₂ (~3300–3500 cm⁻¹) and C-F (~1200–1250 cm⁻¹) validate functional groups.

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can this compound be utilized in radiopharmaceutical design?

Methodological Answer:

Fluorinated pyridines are precursors for ¹⁸F-labeled tracers in PET imaging. For example:

- Prosthetic group synthesis : this compound derivatives can be conjugated to peptides via maleimide-thiol chemistry. The fluorine atom serves as a radiolabeling site .

- Radiosynthesis optimization : High-yield (20–30% non-decay-corrected) protocols use nucleophilic heteroaromatic substitution with [¹⁸F]fluoride under anhydrous conditions .

- In vivo stability : Fluorine’s electronegativity enhances metabolic resistance, improving tracer half-life .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Toxicity : Fluorinated amines may cause respiratory or dermal irritation. Use fume hoods and PPE (gloves, lab coats) .

- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

- Waste disposal : Neutralize with dilute HCl before disposal in halogenated waste containers .

Advanced: How do researchers design structure-activity relationship (SAR) studies for this compound derivatives in drug discovery?

Methodological Answer:

SAR studies focus on:

- Fluorine positioning : Modulating electronic effects (e.g., para vs. ortho substitution) alters target binding.

- Functional group additions : Introducing methyl or trifluoromethyl groups enhances lipophilicity or metabolic stability .

- Biological assays : In vitro testing (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) identifies key interactions .

Basic: How to troubleshoot low yields in fluoropyridine synthesis?

Methodological Answer:

- Purify reagents : Anhydrous solvents (e.g., THF over molecular sieves) reduce side reactions.

- Optimize temperature : Gradual heating (e.g., 80°C → 150°C) minimizes decomposition.

- Catalyst screening : Test KF/CuI systems for improved fluorination efficiency .

Advanced: What strategies are used to validate computational models of this compound’s electronic properties?

Methodological Answer:

- Benchmarking : Compare calculated (DFT) vs. experimental dipole moments and NMR chemical shifts.

- Electron density maps : X-ray-derived electrostatic potentials verify computational predictions .

- Solvent effect simulations : COSMO-RS models assess solvent interactions in reactivity studies .

Basic: How to conduct a literature review on this compound using academic databases?

Methodological Answer:

- Keyword selection : Use terms like “this compound synthesis,” “fluoropyridine SAR,” or “¹⁹F NMR heterocycles.”

- Database filters : Apply date ranges (e.g., 2015–2025) and exclude patents/commercial sources .

- Critical appraisal : Prioritize studies with rigorous spectral validation (e.g., HRMS, X-ray) and mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.